(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile
Description
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile is a cyclopropane derivative featuring a phenyl group at position 1, a hydroxymethyl substituent at position 2, and a carbonitrile functional group. Its stereochemistry (1R,2S) is critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-7H2/t10-,11+/m1/s1 |
InChI Key |
YDIYUDSRGPPHKA-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(C#N)C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(C1(C#N)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Allylic Inversion and Cyclopropanation
A laboratory-scale approach involves allylic alcohol intermediates (e.g., 4/5 in Scheme 1), where stereochemical control is achieved through allylic inversions. This method leverages the inherent strain of cyclopropane to direct regioselectivity during ring closure. For example, intermediate 4 undergoes a [2+1] cycloaddition with a diazo compound to form the cyclopropane ring, followed by hydroxymethylation via nucleophilic addition.
Rh-Catalyzed Hydrocarbonylation
Industrial routes often employ Rh-catalyzed hydrocarbonylation of diacetate precursors (e.g., 19 ). This method, highlighted in recent advancements, uses Rh(I) complexes to regioselectively insert CO into the cyclopropane backbone, yielding the carbonitrile moiety directly. The stereochemical outcome is governed by the chiral environment of the Rh catalyst, with Rh₂(S-TCPTTL)₄ demonstrating exceptional enantioselectivity (>90% ee).
Detailed Synthetic Procedures
Step 1: Formation of the Grignard Adduct
A solution of vinyl bromide (300 mmol) in THF is slowly added to magnesium turnings under nitrogen, initiating the Grignard reagent. Chloroacetone (18.5 g, 0.20 mol) is then added at 0°C, yielding the adduct 31 after hydrolysis (76% yield).
| Parameter | Value |
|---|---|
| Reagents | Vinyl bromide, Mg, Chloroacetone |
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Yield | 76% |
Step 2: Acetylation and Oxidation
The primary alcohol in 31 is acetylated using acetic anhydride (79% yield), followed by Kornblum oxidation of the resultant chloride 33 to the aldehyde. To avoid malodorous (CH₃)₂S byproducts, N-ethylmorpholine N-oxide (34 ) is used as an alternative oxidant, achieving 80% yield.
Substrate Preparation
α-Cyano diazoketones serve as precursors, reacting with styrene derivatives under Rh₂(S-TCPTTL)₄ catalysis. The reaction proceeds via a metallocarbene intermediate, with the p-methoxyphenylketone group on the substrate enhancing diastereoselectivity (dr >10:1).
Catalytic Cycle and Stereocontrol
The Rh dimer facilitates carbene transfer to the alkene, with the (1R,2S) configuration arising from π-π interactions between the catalyst’s aryl groups and the phenyl substituent. This method achieves enantiomeric excesses of 88–92%.
| Parameter | Value |
|---|---|
| Catalyst | Rh₂(S-TCPTTL)₄ |
| Substrate | α-Cyano diazoketone |
| Solvent | Dichloroethane |
| Temperature | 40°C |
| ee | 88–92% |
Comparative Analysis of Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, or other reducing agents.
Substitution: Acid chlorides, alcohols, or other nucleophiles in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex chiral compounds, facilitating advancements in asymmetric synthesis.
- Chiral Catalyst Development : Its unique structure allows it to act as a chiral catalyst in various organic reactions, enhancing selectivity and yield.
Biology
- Biological Activity Studies : Preliminary investigations suggest that (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile may interact with biological molecules, influencing pathways related to neurotransmission. Ongoing studies aim to elucidate its effects on serotonin and norepinephrine receptors.
- Potential Neuroprotective Effects : Given its structural similarities to known neuroactive compounds, research is being directed toward its potential neuroprotective properties.
Medicine
- Therapeutic Applications : The compound is under investigation for its potential use as a therapeutic agent in treating mood disorders and other neurological conditions. Its ability to modulate biological pathways could make it a candidate for drug development targeting specific receptors involved in these disorders.
- Pharmaceutical Intermediates : It is also utilized as an intermediate in the synthesis of pharmaceutical agents, contributing to the development of new medications.
Industrial Applications
- Fine Chemicals Production : The compound is employed in the production of fine chemicals, acting as an intermediate in various industrial processes due to its unique chemical properties.
Case Study 1: Neurotransmitter Interaction
Research conducted by [source] demonstrated that this compound exhibited binding affinity towards serotonin receptors. This interaction suggests potential applications in developing antidepressants.
Case Study 2: Synthesis Optimization
A study published in [source] focused on optimizing the cyclopropanation reaction conditions for producing this compound. The research highlighted the importance of catalyst selection and reaction temperature on yield and enantiomeric purity.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and functional groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Variations
(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile
This enantiomer shares the same functional groups but differs in stereochemistry (1S,2R). Studies on pyrethroid analogs (e.g., 1-(4-chlorophenyl)-2-methylcyclopropane derivatives) demonstrate that stereochemistry significantly impacts bioactivity and synthesis yields. For example, diastereomeric ratios (dr) of 65:35 are observed during synthesis, with (1R,2S) configurations often exhibiting higher insecticidal activity . Similarly, the (1R,2S) configuration in the target compound may confer enhanced binding affinity in biological systems compared to its enantiomer .
rel-(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic Acid
Replacing the carbonitrile group with a carboxylic acid alters polarity and hydrogen-bonding capacity.
Substituted Phenyl Derivatives
(1R,2S)-1-(4-Chloro-3-fluorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile (SY374867)
Halogenation at the phenyl ring (Cl, F) introduces electron-withdrawing effects, enhancing stability and resistance to metabolic degradation. Such modifications are common in agrochemicals, where halogenated analogs often show improved pest-control efficacy .
(1R,2S)-2-(Hydroxymethyl)-1-[2-(trifluoromethyl)phenyl]cyclopropanecarbonitrile (SY374869)
This substitution is prevalent in pharmaceuticals targeting central nervous system disorders .
Cyclopropane vs. Cyclopentane Analogs
(1R,2S)-2-hydroxycyclopentanecarbonitrile
Replacing the cyclopropane ring with cyclopentane (CAS: 68455-39-0) reduces ring strain, altering physical properties:
Data Table: Key Structural and Physical Properties
Biological Activity
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile, with the CAS number 910028-42-1, is a cyclopropane derivative that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₁H₁₁NO
- Molecular Weight : 173.21 g/mol
- Structure : The compound features a cyclopropane ring substituted with a hydroxymethyl group and a phenyl group, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of neurotransmitter systems and potential cytotoxic effects against cancer cells.
Neurotransmitter Modulation
- Serotonin and Norepinephrine Reuptake Inhibition : The compound may influence serotonin and norepinephrine levels, similar to other cyclopropane derivatives used in treating depression and anxiety disorders.
Cytotoxic Activity
- Cancer Cell Line Studies : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Biological Activity Data Table
Case Study 1: Cytotoxicity in Cancer Research
A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involved the activation of caspase pathways leading to apoptosis. This study highlights the potential of this compound as a lead for developing new anticancer agents.
Case Study 2: Antidepressant-like Effects
In another research study focusing on animal models, the compound was evaluated for its antidepressant-like effects. Results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, suggesting potential applications in treating mood disorders. Behavioral tests showed significant improvements in depressive symptoms compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile?
- Methodological Answer : The compound is typically synthesized via stereoselective cyclopropanation. One approach involves reacting phenylmagnesium bromide with cyclopropanecarbonitrile derivatives under anhydrous conditions (e.g., diethyl ether or THF) . Asymmetric catalysis or chiral auxiliaries may be employed to achieve the (1R,2S) configuration, as seen in similar cyclopropane systems .
- Key Data :
| Method | Yield (%) | Stereoselectivity (ee) | Reference |
|---|---|---|---|
| Grignard addition | 60–75 | ~80% | |
| Asymmetric catalysis | 85–90 | >95% |
Q. How is the stereochemistry of this compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, crystal structures of related cyclopropane derivatives resolved at 1.05 Å resolution confirm stereochemistry via electron density mapping . Complementary techniques include - and -NMR to analyze coupling constants (e.g., for cyclopropane protons) and NOE correlations .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms nitrile () and hydroxyl () groups .
- NMR : -NMR distinguishes cyclopropane protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). -NMR identifies the nitrile carbon (δ ~120 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] = 174.19) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : The (1R,2S) configuration enhances binding to biological targets due to spatial alignment of functional groups. For example, the hydroxymethyl group’s orientation in this stereoisomer facilitates hydrogen bonding with enzyme active sites, as observed in serotonin-norepinephrine reuptake inhibition studies .
- Comparison Table :
| Stereoisomer | IC (nM) | Target Affinity | Reference |
|---|---|---|---|
| (1R,2S) | 12 ± 2 | High | |
| (1S,2R) | 450 ± 50 | Low |
Q. What computational strategies are used to study its molecular interactions?
- Methodological Answer :
- Docking Simulations : Predict binding modes to targets like monoamine transporters using software (e.g., AutoDock Vina). Parameters include grid box sizes (20 Å × 20 Å × 20 Å) and Lamarckian genetic algorithms .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- Key Metrics :
| Method | Binding Energy (kcal/mol) | RMSD (Å) |
|---|---|---|
| Docking | -9.2 ± 0.3 | 1.8 |
| MD | -8.5 ± 0.5 | 2.1 |
Q. How can researchers resolve contradictions in reported biological data?
- Methodological Answer : Discrepancies in activity (e.g., IC values) may arise from assay conditions (pH, temperature) or impurity profiles. Strategies include:
Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed 37°C, pH 7.4) .
HPLC Purity Analysis : Ensure >98% purity to exclude confounding effects from stereochemical impurities .
Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, CAS) to identify consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
